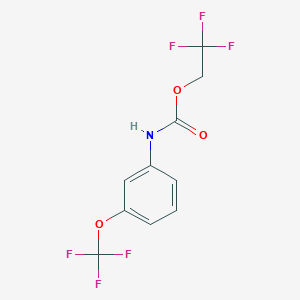

2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate

Overview

Description

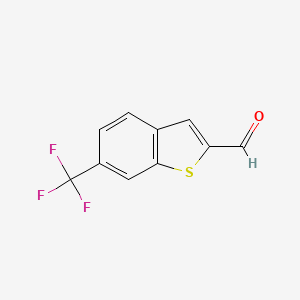

2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate is a chemical compound with the CAS Number: 1087788-54-2. It has a molecular weight of 303.16 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is liquid .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate . The Inchi Code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 303.16 . The Inchi Code for this compound is 1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) .Scientific Research Applications

Synthesis and Chemical Applications

A novel method for preparing methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate in the synthesis of pesticides, demonstrates the utility of 2,2,2-trifluoroethyl derivatives in achieving high yields and purity under mild conditions. This advancement offers a cost-effective and environmentally friendly alternative to traditional synthesis methods, significantly benefiting the manufacturing of pesticides like indoxacarb (Jiafu Zhang, Lingzi Zhang, & Dequn Sun, 2011).

Chromatography and Optical Resolution

In chromatography, 3,5-disubstituted phenylcarbamates of cellulose and amylose, related to 2,2,2-trifluoroethyl derivatives, have been used as chiral stationary phases for high-performance liquid chromatography. These compounds facilitate the resolution of optical isomers, showcasing their potential in analytical chemistry and pharmaceuticals (Y. Okamoto, R. Aburatani, & K. Hatada, 1990).

Materials Science and Polymer Research

Fluorinated organic compounds, including those with trifluoromethoxy groups, are increasingly significant in pharmaceuticals, agrochemicals, and materials science due to their strongly electron-withdrawing nature and high lipophilicity. Research into asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes introduces a new trifluoromethoxylation reagent, showcasing the method's scalability, simplicity, and broad applicability (Shuo Guo, Fei Cong, Rui-Ting Guo, Liang Wang, & P. Tang, 2017).

Novel Reagents and Catalytic Processes

The development of new trifluoromethoxylation reactions, vital for the synthesis of trifluoromethyl ethers, reflects the growing importance of these compounds in various scientific domains. Recent catalytic approaches for alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions highlight the evolving techniques in the field (Katarzyna N. Lee, Johnny W Lee, & Ming‐Yu Ngai, 2018).

Advanced Synthetic Building Blocks

Trifluoromethoxylation of pyridines and pyrimidines under mild conditions opens new avenues for creating valuable scaffolds. These scaffolds can be further elaborated by amidation and palladium-catalysed cross-coupling reactions, underscoring the versatile applications of 2,2,2-trifluoroethyl derivatives in medicinal chemistry and material science (Pengju Feng, Katarzyna N. Lee, Johnny W Lee, Chengbo Zhan, & Ming‐Yu Ngai, 2016).

Safety And Hazards

The safety information for this compound indicates that it should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing dust/fume/gas/mist/vapors/spray . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If skin or eye irritation occurs, get medical advice/attention .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQXJZVUKTXCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroethyl 3-(trifluoromethoxy)phenylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)

![tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1439036.png)

![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)

![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)